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Compound of Interest

Compound Name: ST-193

Cat. No.: B1663846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral compound ST-193's efficacy

against various arenavirus clades, supported by experimental data. We delve into its cross-

reactivity, mechanism of action, and performance relative to other antiviral agents. Detailed

experimental protocols and visual workflows are included to facilitate reproducibility and further

research.

Executive Summary
ST-193 is a potent, small-molecule inhibitor of arenavirus entry with demonstrated broad-

spectrum activity against both Old World and New World arenaviruses. It consistently exhibits

low nanomolar to sub-nanomolar inhibitory concentrations (IC50) against highly pathogenic

arenaviruses, including Lassa, Junín, Machupo, Guanarito, and Sabiá viruses. A notable

exception is its lack of significant activity against the closely related Lymphocytic

Choriomeningitis Virus (LCMV). ST-193 acts by targeting the viral glycoprotein 2 (GP2) subunit,

thereby inhibiting pH-dependent membrane fusion and preventing viral entry into host cells.

Preclinical studies in a guinea pig model of Lassa fever have shown that ST-193 can

significantly reduce viremia and improve survival rates, highlighting its therapeutic potential.

Comparative Antiviral Activity of ST-193
The antiviral activity of ST-193 has been evaluated against a panel of arenaviruses using

pseudovirus and live virus assays. The following tables summarize the 50% inhibitory
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concentration (IC50) values of ST-193 and other relevant antiviral compounds.

Table 1: In Vitro Anti-Arenaviral Activity of ST-193

Virus
(Clade)

Strain Assay Type Cell Line IC50 (nM)
Reference(s
)

Old World

Arenaviruses

Lassa virus

(LASV)
Josiah Pseudovirus HEK293T/17 1.4 - 1.6 [1][2]

Lassa virus

(LASV)
Various Pseudovirus HEK293T 0.4 - 1.4 [3]

Lymphocytic

choriomening

itis virus

(LCMV)

Armstrong Pseudovirus HEK293T/17 >10,000 [1][4]

New World

Arenaviruses

Junín virus

(JUNV)
Romero Pseudovirus HEK293T/17 0.62 [2][5]

Machupo

virus (MACV)
Carvallo Pseudovirus HEK293T/17 3.1 [2][5]

Guanarito

virus (GTOV)
INH-95551 Pseudovirus HEK293T/17 0.44 [2][5]

Sabiá virus

(SABV)
SP H 114202 Pseudovirus HEK293T/17 0.2 - 12 [1][2]

Tacaribe virus

(TCRV)
TRVL-11573 Plaque Assay Vero ~50 [4]

Table 2: Comparative In Vitro Activity of Arenavirus Inhibitors
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Compound Target
Lassa virus
IC50 (nM)

Junín virus
IC50 (nM)

Machupo
virus IC50
(nM)

Reference(s
)

ST-193

GP2-

mediated

fusion

0.4 - 1.6 0.62 3.1 [1][2][3][5]

LHF-535

GP2-

mediated

fusion

<1 <1 <1 [3][5][6]

Ribavirin
RNA

synthesis

49,000 -

71,000
49,000 68,000 [7]

Favipiravir (T-

705)

RNA

polymerase
15,000 12,000 14,000 [7]

In Vivo Efficacy of ST-193
The therapeutic potential of ST-193 has been assessed in a lethal Lassa fever guinea pig

model.

Table 3: In Vivo Efficacy of ST-193 against Lassa Virus in Guinea Pigs

Treatment
Group

Dose Route
Survival
Rate

Viremia
Reduction

Reference(s
)

ST-193
25 or 80

mg/kg/day

Intraperitonea

l
62.5%

2-3 log10

reduction
[8][9]

Ribavirin 25 mg/kg/day
Intraperitonea

l
0% Not specified [8][9]

Vehicle

Control
N/A

Intraperitonea

l
0% N/A [8][9]
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ST-193 functions as a viral entry inhibitor by targeting the arenavirus glycoprotein complex

(GPC), specifically the GP2 subunit. This interaction prevents the pH-dependent

conformational changes required for the fusion of the viral and endosomal membranes, thus

halting the viral life cycle before the viral genome is released into the cytoplasm.

Mechanism of ST-193 Action
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Caption: ST-193 inhibits arenavirus entry by blocking pH-dependent membrane fusion.

The evaluation of ST-193's antiviral activity typically involves two key experimental workflows:

the plaque reduction assay for live viruses and the pseudovirus neutralization assay.
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Experimental Assays for Antiviral Activity

Plaque Reduction Neutralization Test (PRNT)

Pseudovirus Neutralization Assay (PVA)

Seed Vero Cells Infect with live arenavirus
+ serial dilutions of ST-193 Add semi-solid overlay Incubate for plaque formation Stain and count plaques Calculate IC50

Co-transfect HEK293T cells with
lentiviral backbone, packaging
plasmids, and arenavirus GP

Harvest pseudovirus Infect target cells with pseudovirus
+ serial dilutions of ST-193 Incubate Measure luciferase activity Calculate IC50

Click to download full resolution via product page

Caption: Workflows for Plaque Reduction and Pseudovirus Neutralization Assays.

Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.

Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the ability of a compound to inhibit the infectivity of live arenaviruses.

Materials:

Vero E6 cells (or other susceptible cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Live arenavirus stock of known titer

ST-193 or other test compounds

Semi-solid overlay medium (e.g., 1% methylcellulose in 2x MEM with 4% FBS)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
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6-well plates

Procedure:

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent

monolayer on the day of infection.

Compound Dilution: Prepare serial dilutions of ST-193 in serum-free medium.

Virus-Compound Incubation: Mix equal volumes of the diluted compound and a virus

suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Incubate

the mixture for 1 hour at 37°C.

Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of

the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15

minutes to ensure even distribution.

Overlay: Aspirate the inoculum and add 2 mL of the semi-solid overlay medium to each well.

Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are

visible.

Staining and Plaque Counting: Aspirate the overlay and stain the cell monolayer with crystal

violet solution for 30 minutes. Gently wash the wells with water and allow them to dry. Count

the number of plaques in each well.

IC50 Calculation: The percent inhibition is calculated relative to the virus-only control wells.

The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Pseudovirus Neutralization Assay
This assay provides a safer alternative to using live hemorrhagic fever viruses and is suitable

for high-throughput screening.

Materials:

HEK293T cells
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Target cells (e.g., HEK293T or Vero)

Lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-)

Arenavirus glycoprotein (GP) expression plasmid

Packaging plasmid (e.g., psPAX2)

Transfection reagent

ST-193 or other test compounds

Luciferase assay reagent

96-well plates (white, clear bottom for cell culture; opaque for luciferase reading)

Procedure:

Pseudovirus Production:

Co-transfect HEK293T cells with the lentiviral backbone, arenavirus GP, and packaging

plasmids using a suitable transfection reagent.

Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

Clarify the supernatant by centrifugation and filtration.

Neutralization Assay:

Seed target cells in a 96-well plate.

Prepare serial dilutions of ST-193 in cell culture medium.

Mix the diluted compound with the pseudovirus suspension and incubate for 1 hour at

37°C.

Add the pseudovirus-compound mixture to the target cells.

Incubation and Readout:
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Incubate the plates for 48-72 hours at 37°C.

Lyse the cells and measure the luciferase activity according to the manufacturer's

instructions using a luminometer.

IC50 Calculation:

The percent inhibition is calculated relative to the pseudovirus-only control wells. The IC50

value is determined by non-linear regression analysis of the dose-response curve.

Conclusion
ST-193 is a promising broad-spectrum antiviral candidate against a wide range of pathogenic

arenaviruses. Its potent in vitro activity and in vivo efficacy in a relevant animal model,

combined with a well-defined mechanism of action, make it a strong candidate for further

preclinical and clinical development for the treatment of arenaviral hemorrhagic fevers. The

methodologies and comparative data presented in this guide provide a valuable resource for

researchers in the field of antiviral drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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